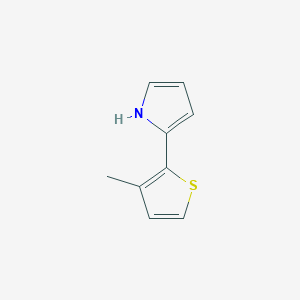

2-(3-Methylthiophen-2-yl)-1H-pyrrole

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylthiophen-2-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-4-6-11-9(7)8-3-2-5-10-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKAZFOBOZJUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555387 | |

| Record name | 2-(3-Methylthiophen-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157613-76-8 | |

| Record name | 2-(3-Methylthiophen-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methylthiophen 2 Yl 1h Pyrrole and Its Derivatives

Strategic Approaches to C-C and C-N Bond Formation in Hybrid Heterocycles

The creation of hybrid molecules containing both thiophene (B33073) and pyrrole (B145914) rings, such as 2-(3-methylthiophen-2-yl)-1H-pyrrole, requires sophisticated synthetic strategies. These methods focus on the efficient formation of the critical carbon-carbon or carbon-nitrogen bonds that link the two heterocyclic systems or build one ring upon the other.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene-Pyrrole Linkage (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds between aromatic systems. The Stille coupling, in particular, has been utilized for the synthesis of 2-thienylpyrroles. core.ac.ukorgsyn.orgwikipedia.org This reaction typically involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org

For the synthesis of a 2-(thienyl)pyrrole core, this could involve the reaction of a stannylated pyrrole derivative with a brominated thiophene. For instance, 1-methyl-2-(tributylstannyl)-1H-pyrrole can be coupled with heteroaromatic bromides in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). core.ac.uk This approach offers a direct method for creating the thiophene-pyrrole linkage. While highly effective, a significant consideration with Stille coupling is the toxicity of the organotin reagents and byproducts. wikipedia.org

In a comparative study of different cross-coupling methods for synthesizing thienylpyrroles, Suzuki coupling was also found to be highly effective, in some cases providing better yields than Stille coupling. core.ac.uk Suzuki reactions, which utilize more benign boronic acids or esters, represent a valuable alternative. nih.govfigshare.com For example, the Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) with arylboronic acids has been demonstrated, showcasing the utility of this method for functionalizing the thiophene ring which can then be coupled to a pyrrole moiety. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Thienylpyrrole Synthesis This table is interactive and can be sorted by clicking on the headers.

| Coupling Reaction | Organometallic Reagent | Halide/Leaving Group | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Br, I, OTf | Pd(PPh₃)₄ | Tolerant to many functional groups; stable reagents. wikipedia.org | Toxicity of tin compounds. wikipedia.org |

| Suzuki Coupling | Boronic Acid/Ester (e.g., R-B(OH)₂) | Br, I, Cl, OTf | Pd(OAc)₂ with phosphine (B1218219) ligands | Low toxicity of boron reagents; commercially available reagents. | Can be sensitive to reaction conditions. |

| Decarboxylative Coupling | Carboxylic Acid | Br, I | Pd[P(t-Bu)₃]₂ | Avoids preparation of organometallic reagents. | Can require higher temperatures and specific catalysts. core.ac.uk |

Ring-Forming Condensation and Cyclization Reactions (e.g., Paal-Knorr Synthesis, Henry Condensation-based Routes)

Ring-forming reactions provide an alternative route to the thiophene-pyrrole system, building one of the heterocyclic rings from an acyclic precursor that is already attached to the other ring. The Paal-Knorr synthesis is a classic and widely used method for constructing pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.net

To synthesize a 2-(thienyl)pyrrole, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound, where one of the carbonyl groups is adjacent to a thiophene ring, with ammonia (B1221849) or a primary amine. organic-chemistry.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org For example, 1-(thiophen-2-yl)-1,4-butanedione can be reacted with an amine to form the corresponding N-substituted 2-(thiophen-2-yl)-1H-pyrrole. This method's simplicity and the availability of the 1,4-dicarbonyl precursors make it a valuable strategy. rsc.orgderpharmachemica.com Modifications using various catalysts like saccharin (B28170) or iodine have been developed to create milder and more efficient reaction conditions. rgmcet.edu.in

While the Henry condensation (a reaction between a nitro compound and a carbonyl compound) is a fundamental C-C bond-forming reaction, its direct application in multi-step routes to complex pyrroles is also a recognized strategy. A Henry reaction can be used to construct the carbon backbone which is then elaborated into the 1,4-dicarbonyl precursor needed for a subsequent Paal-Knorr cyclization.

The general mechanism for the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. A subsequent attack by the amine on the second carbonyl group forms a dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org

Electrochemical Polymerization Techniques for Direct Monomer Transformation

Electrochemical polymerization is a powerful technique for the in situ synthesis and deposition of conducting polymer films directly onto an electrode surface. nih.gov This method is particularly suited for monomers like 2-(3-methylthiophen-2-yl)-1H-pyrrole, which contain polymerizable heterocyclic units. Both thiophene and pyrrole can be electrochemically oxidized to form radical cations that couple to form polymers. dtic.milresearchgate.net

The process involves applying a potential to an electrode immersed in a solution containing the monomer and a supporting electrolyte. researchgate.net Oxidation of the monomer occurs at the electrode surface, generating reactive radical species that polymerize. The resulting polymer, being insoluble in the solvent, deposits onto the electrode as a film. The properties of the resulting polymer, such as conductivity, morphology, and electrochromic behavior, can be tuned by controlling the electrochemical parameters (e.g., potential, current density) and the monomer structure. researchgate.net

For a hybrid monomer like 2-(3-methylthiophen-2-yl)-1H-pyrrole, electropolymerization can lead to copolymers with properties derived from both polythiophene and polypyrrole. researchgate.net The oxidation potential of the monomer is a key factor; thiophene generally has a higher oxidation potential than pyrrole. nih.gov The presence of bithiophene or terthiophene units can lower the required polymerization potential and increase the rate of polymerization. dtic.mil The resulting polymers can have unique electronic and optical properties, making them suitable for applications in sensors, electrochromic devices, and energy storage. rsc.org

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. researchgate.net Several one-pot strategies have been developed for the synthesis of pyrrole and thiophene derivatives. scilit.com

A notable example is the one-pot, two-step conversion of 2,5-dimethylfuran (B142691) into pyrrole compounds. nih.gov This process first involves an acid-catalyzed ring-opening of the furan to form 2,5-hexanedione (B30556) (a 1,4-dicarbonyl compound). Subsequently, without purification of the intermediate, a primary amine is added to the mixture to effect a Paal-Knorr cyclization, yielding the N-substituted pyrrole. nih.gov This type of sequential reaction strategy could be adapted for precursors containing a thiophene moiety.

Another approach involves multi-component reactions where three or more reactants combine in a single operation to form the final product. researchgate.net These reactions are highly atom-economical and can rapidly generate molecular complexity. For instance, a one-pot synthesis of polysubstituted pyrroles has been reported from the three-component reaction of amines, acetylenedicarboxylates, and other reagents. researchgate.netresearchgate.net Adapting such strategies to incorporate a thiophene-containing starting material could provide a highly efficient route to compounds like 2-(3-methylthiophen-2-yl)-1H-pyrrole.

Functionalization and Post-Synthetic Modification Strategies

Once the core 2-(3-methylthiophen-2-yl)-1H-pyrrole scaffold is assembled, its properties can be further tuned through post-synthetic modification. These reactions target the C-H bonds on either the pyrrole or thiophene ring.

Regioselective Electrophilic Aromatic Substitution on Pyrrole and Thiophene Moieties

Both pyrrole and thiophene are electron-rich aromatic heterocycles that readily undergo electrophilic aromatic substitution. ksu.edu.saonlineorganicchemistrytutor.com However, their reactivity and regioselectivity differ. Pyrrole is significantly more reactive than thiophene, which in turn is more reactive than benzene. pharmaguideline.compearson.com

In general, electrophilic substitution on both five-membered heterocycles occurs preferentially at the α-positions (C2 and C5) rather than the β-positions (C3 and C4). ksu.edu.saonlineorganicchemistrytutor.com This is because the carbocation intermediate formed by attack at the α-position is better stabilized by resonance, with the positive charge being delocalized over more atoms, including the heteroatom. ksu.edu.saonlineorganicchemistrytutor.com

For the 2-(3-methylthiophen-2-yl)-1H-pyrrole system, several positions are available for substitution. The pyrrole ring has available positions at C3, C4, and C5. The thiophene ring has positions at C4 and C5.

On the Pyrrole Ring: Given the high reactivity of pyrrole, substitution is most likely to occur on this ring first. The C5 position is the most probable site for electrophilic attack, as it is an α-position and is sterically accessible.

On the Thiophene Ring: The thiophene ring is less reactive than the pyrrole ring. researchgate.net The C5 position of the thiophene ring is an α-position and would be the next most likely site for substitution after the C5 position of the pyrrole. The methyl group at the C3 position of the thiophene is an activating group, which would further favor substitution on the thiophene ring compared to an unsubstituted thiophene.

The choice of reaction conditions is critical for controlling the regioselectivity. Due to the high reactivity of pyrrole, mild, non-acidic conditions are often required to prevent polymerization or ring-opening. ksu.edu.sa Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. Palladium-catalyzed direct C-H arylation has also emerged as a powerful method for functionalizing these heterocycles, allowing for the regioselective formation of C-C bonds with aryl halides. researchgate.netnih.gov

Table 2: Reactivity and Regioselectivity in Electrophilic Aromatic Substitution This table is interactive and can be sorted by clicking on the headers.

| Heterocycle | Relative Reactivity Order | Preferred Position of Attack | Reason for Selectivity |

|---|---|---|---|

| Pyrrole | > Furan > Thiophene > Benzene pharmaguideline.com | C2 (α-position) onlineorganicchemistrytutor.com | Greater resonance stabilization of the intermediate carbocation (3 resonance structures). ksu.edu.sa |

| Thiophene | > Benzene pharmaguideline.com | C2 (α-position) researchgate.net | More stable intermediate compared to attack at C3. |

Directed Functionalization of the Pyrrole Nitrogen Atom (N-Functionalization)

The nitrogen atom of the pyrrole ring is a key site for introducing molecular diversity in the 2-(3-Methylthiophen-2-yl)-1H-pyrrole scaffold. N-functionalization not only alters the steric and electronic properties of the molecule but also serves as a handle for constructing more complex structures. Various methods have been established for the alkylation, arylation, and acylation of the pyrrole nitrogen.

A common strategy for N-alkylation involves the reaction of the N-H pyrrole with alkyl halides in the presence of a base. For instance, treatment of a parent pyrrole derivative with reagents like 1,4-dibromobutane (B41627) or 1,5-dibromopentane (B145557) can yield N-substituted cyclic amines. nih.gov In a specific example involving a related (1-(3-aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone, reaction with 1,4-dibromobutane in the presence of potassium carbonate (K₂CO₃) in water under microwave irradiation at 110°C for 20 minutes afforded the 3-(pyrrolidin-1-yl) derivative in a 35% yield. nih.gov This highlights a method applicable for introducing cyclic alkyl groups onto the nitrogen atom.

Palladium-catalyzed amination represents another sophisticated approach for creating N-aryl or N-alkyl linkages. Studies on the synthesis of N-functionalized 3-aminothiophenes, a related heterocyclic system, have utilized a Pd(OAc)₂/P(tBu)₃ catalyst system for the amination of 3-bromothiophene. researchgate.net While this example focuses on a thiophene ring, the principles of palladium-catalyzed N-functionalization are broadly applicable to N-H containing heterocycles like pyrrole. Such catalytic systems are often preferred for their efficiency and ability to form C-N bonds that are otherwise difficult to achieve.

The table below summarizes representative N-functionalization reactions on related pyrrole and thiophene scaffolds, illustrating the conditions and yields for different substituent introductions.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| (1-(3-aminophenyl)-1H-pyrrol-3-yl)(...)methanone | 1,4-dibromobutane, K₂CO₃ | Microwave, H₂O, 110°C, 20 min | (1-(3-(pyrrolidin-1-yl)phenyl)-1H-pyrrol-3-yl)(...)methanone | 35% | nih.gov |

| (1-(3-aminophenyl)-1H-pyrrol-3-yl)(...)methanone | 1,5-dibromopentane, K₂CO₃ | Microwave, H₂O, 110°C, 20 min | (1-(3-(piperidin-1-yl)phenyl)-1H-pyrrol-3-yl)(...)methanone | 57% | nih.gov |

| 3-Bromothiophene | Hexylamine | Pd(OAc)₂, P(tBu)₃, NaOtBu | N-hexylthiophen-3-amine | 66% | researchgate.net |

| 3-Bromothiophene | Aniline | Pd(OAc)₂, P(tBu)₃, NaOtBu | N-phenylthiophen-3-amine | 84% | researchgate.net |

Table 1: Examples of N-functionalization reactions on pyrrole and thiophene systems.

Substitution Pattern Effects on Synthetic Yield and Selectivity

The nature and position of substituents on both the thiophene and pyrrole rings profoundly influence the yield and selectivity of synthetic transformations. Electronic and steric effects of these substituents can dictate the reactivity of the scaffold, directing the course of a reaction towards a specific outcome.

In the synthesis of pyrrole derivatives via [3+2] cycloaddition reactions using tosylmethyl isocyanide (TosMIC), the electron-withdrawing or donating nature of the substituents on the alkene partner is critical. nih.govmdpi.com For example, the reaction's success and yield depend on the presence of electron-deficient alkenes. nih.gov Similarly, in the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the substitution pattern on the nicotinamide and thiophene rings significantly impacts the final yield. The presence of electron-withdrawing groups like chloro and cyano substituents on the nicotinic acid and thiophene moieties, respectively, leads to varying yields, generally ranging from 64% to 75% for a series of related compounds. mdpi.com For instance, the synthesis of Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate resulted in a 75% yield, whereas the synthesis of Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate yielded 64%. mdpi.com

These variations underscore the electronic influence of substituents on the reactivity of the intermediates and the stability of the products. Steric hindrance from bulky substituents can also play a crucial role, potentially lowering yields by impeding the approach of reagents to the reaction center. The strategic placement of substituents is therefore a key consideration in designing efficient synthetic routes for targeted derivatives of 2-(3-Methylthiophen-2-yl)-1H-pyrrole.

The following table presents data from the synthesis of substituted N-(thiophen-2-yl) nicotinamide derivatives, demonstrating the impact of different substitution patterns on the reaction yield.

| Thiophene Substituents | Nicotinamide Substituents | Product | Yield (%) | Reference |

| 4-CN, 3-CH₃, 2-COOEt | 5-Cl, 6-Br, 2-CH₃ | Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 74% | mdpi.com |

| 4-CN, 3-CH₃, 2-COOEt | 5,6-dichloro | Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | 75% | mdpi.com |

| 4-CN, 3-CH₃, 2-COOMe | 5-Br, 6-Cl | Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 64% | mdpi.com |

| 4-CN, 3-CH₃, 2-COOMe | 6-Br | Methyl 5-(6-bromonicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 72% | mdpi.com |

| 3-CH₃, 2-COOEt | 5,6-dichloro | Ethyl 5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | 73% | mdpi.com |

Table 2: Effect of Substituent Patterns on the Yield of N-(thiophen-2-yl) Nicotinamide Derivatives.

Oxidative and Reductive Pathways for Derivative Synthesis

Oxidative and reductive reactions provide powerful pathways for synthesizing derivatives of the 2-(3-Methylthiophen-2-yl)-1H-pyrrole core that would be inaccessible through other means. These transformations can modify the heterocyclic rings or their substituents.

Oxidative pathways can target the sulfur atom in the thiophene ring or susceptible C-H bonds. The oxidation of thiophene derivatives often leads to thiophene-S-oxides or S,S-dioxides, which are highly reactive dienes useful in cycloaddition reactions. A study on the oxidation of cyclopentenylthiophene derivatives utilized meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. researchgate.net This reagent is known for epoxidizing double bonds and can also oxidize sulfur atoms. Such transformations can introduce new functional groups and significantly alter the electronic character of the thiophene ring. researchgate.net Furthermore, metal-free oxidative conditions can be employed for radical-based functionalization of the pyrrole ring, offering an alternative to traditional electrophilic substitution. nih.gov

Reductive pathways are also crucial for derivative synthesis. For example, the reduction of a nitro group on either the pyrrole or thiophene ring to an amine provides a versatile functional group for further derivatization, such as amide or sulfonamide formation. Similarly, the reduction of carbonyl groups or esters attached to the scaffold can yield hydroxyl or hydroxymethyl functionalities, which can be used in subsequent synthetic steps. While direct examples for the 2-(3-Methylthiophen-2-yl)-1H-pyrrole core are specific, the principles of reducing functional groups like nitriles, esters, or ketones using standard reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) are fundamental synthetic operations applicable to its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(3-Methylthiophen-2-yl)-1H-pyrrole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while 2D NMR techniques establish through-bond and through-space correlations.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and thiophene rings, the N-H proton of the pyrrole, and the methyl group protons. chemicalbook.comresearchgate.net The chemical shifts of the pyrrole ring protons are influenced by the solvent and the presence of the adjacent thiophene moiety. ipb.pt Typically, α-hydrogens of pyrrole are found at lower fields than β-hydrogens. ipb.pt The thiophene ring protons will exhibit shifts characteristic of a substituted thiophene. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary data, with distinct resonances for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment, with carbons adjacent to heteroatoms (N, S) and those at the linkage point showing characteristic downfield shifts. mdpi.comorganicchemistrydata.org

Conformational analysis focuses on the rotation around the single bond connecting the thiophene and pyrrole rings. Theoretical studies on related 2,2'-bipyrrole (B130514) systems suggest a relatively flat potential-energy surface, indicating a high degree of conformational flexibility. longdom.org The molecule likely exists as a mixture of syn and anti conformers in solution, with the equilibrium influenced by steric hindrance from the methyl group and intermolecular interactions. longdom.orgresearchgate.net

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrrole N-H | ¹H | ~8.0 - 9.5 | Broad singlet, solvent dependent |

| Pyrrole H-3, H-4, H-5 | ¹H | ~6.2 - 6.9 | Multiplets, specific assignment requires 2D NMR |

| Thiophene H-4, H-5 | ¹H | ~6.9 - 7.2 | Doublets |

| Thiophene -CH₃ | ¹H | ~2.2 - 2.5 | Singlet |

| Pyrrole C-2 | ¹³C | ~125 - 130 | Attached to thiophene |

| Pyrrole C-3, C-4 | ¹³C | ~108 - 112 | - |

| Pyrrole C-5 | ¹³C | ~118 - 122 | - |

| Thiophene C-2 | ¹³C | ~130 - 135 | Attached to pyrrole |

| Thiophene C-3 | ¹³C | ~138 - 142 | Attached to methyl group |

| Thiophene C-4, C-5 | ¹³C | ~125 - 128 | - |

| Thiophene -CH₃ | ¹³C | ~14 - 16 | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Characterization and Aromaticity Assessment

Vibrational spectroscopy provides a molecular fingerprint, allowing for the identification of functional groups and assessment of the aromatic character of the heterocyclic rings.

The FTIR spectrum of 2-(3-Methylthiophen-2-yl)-1H-pyrrole is characterized by several key absorption bands. A prominent band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole ring. The aromatic C-H stretching vibrations of both the thiophene and pyrrole rings are observed in the 3000-3150 cm⁻¹ range. iosrjournals.org The region between 1400 and 1600 cm⁻¹ contains complex bands arising from the C=C and C-C stretching vibrations within the aromatic rings, which are indicative of their conjugated nature. mdpi.com The C-S stretching mode of the thiophene ring typically appears at lower frequencies, often between 600 and 800 cm⁻¹. iosrjournals.orgmdpi.com In-plane and out-of-plane C-H bending vibrations give rise to signals in the 1000-1300 cm⁻¹ and 750-1000 cm⁻¹ regions, respectively. iosrjournals.org

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar bonds of the aromatic backbone, which may be weak in the FTIR spectrum. The assessment of both FTIR and Raman spectra, often aided by density functional theory (DFT) calculations, allows for a complete assignment of the vibrational modes and confirmation of the molecular structure. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group/Ring |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Pyrrole |

| Aromatic C-H Stretch | 3000 - 3150 | Pyrrole & Thiophene |

| C=C / C-C Ring Stretch | 1400 - 1600 | Pyrrole & Thiophene |

| C-H In-plane Bend | 1000 - 1300 | Pyrrole & Thiophene |

| C-H Out-of-plane Bend | 750 - 1000 | Pyrrole & Thiophene |

| C-S Stretch | 600 - 800 | Thiophene |

Ultraviolet-Visible (UV-Vis) and Spectroelectrochemical Analysis for Electronic Transitions, Energy Band Gaps, and Optical Properties under Potential Control

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule. For 2-(3-Methylthiophen-2-yl)-1H-pyrrole, the spectrum is expected to be dominated by an intense absorption band corresponding to the π-π* electronic transition of the conjugated thiophene-pyrrole framework. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation.

The optical energy band gap (HOMO-LUMO gap) can be estimated from the onset of the absorption edge in the UV-Vis spectrum. For thiophene-pyrrole based oligomers, the HOMO-LUMO gap is known to decrease with increasing chain length, indicating enhanced electronic delocalization. researchgate.netias.ac.in For the monomer unit, a relatively wide gap is expected. DFT calculations on related systems show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are delocalized over the entire π-conjugated molecule. acs.orgrsc.org

Spectroelectrochemistry is a powerful technique to study the optical properties of the corresponding conductive polymer, poly(2-(3-Methylthiophen-2-yl)-1H-pyrrole), as a function of its oxidation state. mdpi.com When the polymer film is electrochemically oxidized (p-doped), new electronic states (polarons and bipolarons) are formed within the band gap. This results in significant changes in the UV-Vis-NIR spectrum: the intensity of the original π-π* transition band decreases, while new absorption bands appear at lower energies (longer wavelengths), often in the visible and near-infrared (NIR) regions. mdpi.comacs.org The appearance of these new bands is a hallmark of conductive polymers and provides insight into the charge carriers and electronic structure of the doped material. rsc.org

| Property | Species | Expected Value / Observation | Technique |

|---|---|---|---|

| λ_max (π-π* transition) | Monomer | ~280 - 350 nm | UV-Vis |

| Optical Band Gap (E_g) | Monomer/Polymer | ~3.0 - 3.5 eV | UV-Vis |

| Spectral Change upon Oxidation | Polymer | Decrease of π-π* band; growth of new bands at lower energy (Vis-NIR) | Spectroelectrochemistry |

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Molecular Geometry and Crystal Packing Analysis

Studies on 2,2'-bithiophene (B32781) reveal that the two thiophene rings are often coplanar in the crystal lattice. wikipedia.org For 2,2'-bipyrrole, the molecule is generated by a crystallographic center of symmetry, making the pyrrole rings exactly parallel. nih.gov It is therefore expected that 2-(3-Methylthiophen-2-yl)-1H-pyrrole would adopt a nearly planar conformation to maximize π-conjugation, although some torsion around the central C-C bond is possible due to steric interactions involving the methyl group and crystal packing forces.

The crystal packing is governed by intermolecular interactions. In the case of 2,2'-bipyrrole, the molecules are linked into a herringbone structure via short N-H···π interactions. nih.gov Similar weak intermolecular forces, such as C-H···S and π-π stacking interactions, would likely play a crucial role in the crystal packing of the title compound, influencing its solid-state properties. researchgate.net Powder X-ray diffraction (XRD) could be used to analyze the crystallinity and phase purity of a bulk sample.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.873 |

| b (Å) | 5.771 |

| c (Å) | 8.813 |

| β (°) | 107.07 |

| Key Feature | Coplanar thiophene rings |

Advanced Surface and Morphological Characterization Techniques (e.g., Scanning Electron Microscopy (SEM)) for Material Homogeneity and Morphology

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of materials derived from 2-(3-Methylthiophen-2-yl)-1H-pyrrole, such as thin films or nanoparticles. This analysis is particularly relevant when the monomer is used to create functional materials, for instance, through electropolymerization onto an electrode surface.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the structure of 2-(3-Methylthiophen-2-yl)-1H-pyrrole. High-resolution mass spectrometry (HRMS) can determine the precise mass of the molecular ion (M+•), allowing for the unambiguous confirmation of its elemental formula (C₉H₉NS).

Electron ionization (EI) mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. The molecular ion of 2-(3-Methylthiophen-2-yl)-1H-pyrrole is expected to be prominent. The fragmentation pathways are influenced by the relative stability of the heterocyclic rings and the substituents. arkat-usa.org Common fragmentation processes for related N-aryl and N-alkyl thiophenamines include the loss of substituents and cleavage of the heterocyclic ring. researchgate.net

For the title compound, key fragmentation pathways would likely include:

Loss of a methyl radical: Formation of a stable [M - CH₃]⁺ ion (m/z 148).

Cleavage of the inter-ring bond: This would lead to fragments corresponding to the methyl-thienyl cation (m/z 97) and the pyrrolyl radical, or the pyrrolyl cation (m/z 66) and the methyl-thienyl radical.

Ring fragmentation: Subsequent fragmentation of the heterocyclic rings could involve the loss of small, neutral molecules like hydrogen cyanide (HCN) from the pyrrole moiety or thioformaldehyde (B1214467) (H₂CS) from the thiophene moiety. nist.gov

Analysis of these fragmentation patterns allows for a step-by-step reconstruction of the molecule, providing powerful confirmation of the connectivity between the methyl, thiophene, and pyrrole components.

| m/z | Proposed Ion / Fragment | Formula |

|---|---|---|

| 163 | Molecular Ion [M]⁺• | [C₉H₉NS]⁺• |

| 148 | [M - CH₃]⁺ | [C₈H₆NS]⁺ |

| 97 | [Methyl-thienyl]⁺ | [C₅H₅S]⁺ |

| 66 | [Pyrrolyl]⁺ | [C₄H₄N]⁺ |

Detailed Research Findings

While direct research on 2-(3-Methylthiophen-2-yl)-1H-pyrrole is limited, studies on closely related methyl-substituted thiophene-pyrrole systems provide valuable insights into the potential properties and applications of this compound.

Research has shown that the introduction of methyl groups on the thiophene (B33073) ring of thiophene-pyrrole dyads can influence their electronic and photophysical properties. The electron-donating nature of the methyl group can increase the electron density of the thiophene ring, which can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra of the compound. This tunability of the optical properties is of significant interest in the development of organic dyes and fluorescent probes.

Furthermore, the steric hindrance introduced by the methyl group can affect the planarity between the thiophene and pyrrole (B145914) rings. This torsional angle is a critical factor in determining the extent of π-conjugation between the two rings, which in turn influences the electronic properties of the molecule. By modifying the substitution pattern, researchers can control the molecular geometry and, consequently, the material's performance in electronic devices.

The reactivity of the pyrrole and thiophene rings in electrophilic substitution reactions can also be influenced by the methyl substituent. The increased electron density on the thiophene ring may enhance its reactivity towards electrophiles. Conversely, the steric bulk of the methyl group could direct incoming electrophiles to specific positions on the rings.

Computational and Theoretical Investigations of 2 3 Methylthiophen 2 Yl 1h Pyrrole and Its Derivatives

Density Functional Theory (DFT) for Ground State Molecular Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for optimizing molecular geometry to find the most stable, lowest-energy conformation. DFT calculations for 2-(3-Methylthiophen-2-yl)-1H-pyrrole would determine key structural parameters like bond lengths, bond angles, and the dihedral angle between the thiophene (B33073) and pyrrole (B145914) rings. This dihedral angle is particularly important as it influences the degree of π-conjugation between the two heterocyclic rings, which in turn affects the molecule's electronic properties. nih.gov In related thiophene-pyrrole oligomers, DFT studies have shown that substituents can induce twisting in the conjugated backbone, altering electronic characteristics. acs.org For instance, calculations on various pyrrole derivatives have successfully validated structures by comparing computed parameters with experimental data from X-ray crystallography. researchgate.netresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. irjweb.com For a molecule like 2-(3-Methylthiophen-2-yl)-1H-pyrrole, DFT calculations would reveal the energy levels of these orbitals and their spatial distribution across the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally suggests that a molecule is more easily excitable and more chemically reactive, whereas a larger gap implies greater stability. mdpi.comirjweb.com In studies of thiophene [3,2-b]pyrrole-based non-fullerene acceptors, manipulating side groups was shown to tune the HOMO and LUMO levels and, consequently, the energy gap, which is crucial for applications in organic photovoltaics. nih.gov The analysis would show how the electron density is distributed; typically in donor-acceptor type molecules, the HOMO is localized on the electron-rich region and the LUMO on the electron-deficient region, facilitating intramolecular charge transfer. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for Thiophene-Pyrrole Systems This table is illustrative and based on general findings for related compounds, not specific calculations for 2-(3-Methylthiophen-2-yl)-1H-pyrrole.

| Computational Parameter | Typical Value Range (eV) | Significance |

| EHOMO | -5.0 to -6.5 | Relates to ionization potential; electron-donating ability |

| ELUMO | -1.5 to -3.0 | Relates to electron affinity; electron-accepting ability |

| Energy Gap (ΔE) | 2.0 to 4.5 | Indicates chemical reactivity and electronic transition energy |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is calculated using DFT and mapped onto the electron density surface. The MEP map uses a color scale to indicate electrostatic potential: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 2-(3-Methylthiophen-2-yl)-1H-pyrrole, an MEP map would identify the most electron-rich and electron-poor sites. It would likely show negative potential around the sulfur atom of the thiophene ring and the nitrogen atom of the pyrrole ring due to their lone pairs of electrons, as well as over the π-systems of the rings. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its non-covalent interactions. bohrium.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. nih.govresearchgate.net This method is used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption.

A TD-DFT calculation for 2-(3-Methylthiophen-2-yl)-1H-pyrrole would predict its electronic absorption spectrum (UV-Vis spectrum). It could identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* transitions, which are common in conjugated systems. mdpi.com Such analyses have been widely performed on related heterocyclic systems to understand their photophysical properties and to design molecules with specific optical characteristics for applications like organic solar cells. nih.govmdpi.com

Aromaticity Assessment via Computational Indices (e.g., Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus Independent Chemical Shift (NICS))

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. While 2-(3-Methylthiophen-2-yl)-1H-pyrrole is composed of two aromatic rings, their linkage can influence their individual aromatic character. Computational indices are used to quantify this property.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on bond length alternation. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 suggests a non-aromatic system. Calculations would involve computing the HOMA index for both the thiophene and pyrrole rings to see if their connection enhances or diminishes their respective aromaticity. researchgate.netmdpi.com

Nucleus Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value (e.g., NICS(0) or NICS(1)zz) is indicative of a diatropic ring current, which is a hallmark of aromaticity. A positive value suggests antiaromaticity. researchgate.netresearchgate.net Comparative studies on pyrrole, furan (B31954), and thiophene have used NICS to establish their relative aromaticity. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Solution and Solid States

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of 2-(3-Methylthiophen-2-yl)-1H-pyrrole would provide insight into its dynamic behavior in different environments, such as in a solvent or in a condensed (solid) phase.

These simulations could reveal the preferred conformations of the molecule, including the distribution of dihedral angles between the two rings in solution at a given temperature. Furthermore, MD can be used to study how molecules of 2-(3-Methylthiophen-2-yl)-1H-pyrrole interact with each other, for example, through π-stacking, which is crucial for understanding the morphology and properties of materials in the solid state.

Reaction Mechanism Studies and Energetic Profiles (e.g., Pyrolysis, Oxidation, Electrophilic Attack)

Computational chemistry can be used to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. For 2-(3-Methylthiophen-2-yl)-1H-pyrrole, DFT calculations could be used to study various reactions.

Oxidation: The oxidation of thiophene-pyrrole oligomers is relevant to the formation of conducting polymers. acs.org Theoretical modeling can elucidate the mechanism of oxidation, the structure of the resulting radical cation, and the subsequent coupling reactions that lead to polymerization. acs.org

Pyrolysis: Reaction mechanism studies could also investigate the thermal decomposition (pyrolysis) of the molecule by identifying the weakest bonds and calculating the energy profiles for various bond-breaking pathways.

These studies involve locating transition state structures and calculating their energies to determine the activation barriers for each step of the proposed mechanism, providing a comprehensive understanding of the molecule's chemical behavior. mdpi.com

In-depth Analysis of Intermolecular Interactions in 2-(3-Methylthiophen-2-yl)-1H-pyrrole Derivatives Remains an Area for Future Research

A comprehensive search of scientific literature reveals a notable absence of specific studies on the Hirshfeld surface analysis of the compound 2-(3-Methylthiophen-2-yl)-1H-pyrrole and its direct derivatives. While computational and theoretical investigations, including Hirshfeld surface analysis, are powerful tools for understanding intermolecular interactions in crystalline solids, it appears that this particular compound has not yet been the subject of such detailed crystallographic and computational examination.

While direct data for 2-(3-Methylthiophen-2-yl)-1H-pyrrole is unavailable, studies on structurally related compounds containing both thiophene and pyrrole moieties offer a glimpse into the types of interactions that could be anticipated. For instance, research on other thiophene-pyrrole derivatives has highlighted the prevalence of H···H, C···H, and N···H contacts, often comprising the majority of the surface interactions. The presence of the sulfur atom in the thiophene ring and the N-H group in the pyrrole ring provides sites for potential hydrogen bonding and other specific interactions.

A hypothetical Hirshfeld surface analysis of 2-(3-Methylthiophen-2-yl)-1H-pyrrole would involve generating 3D dnorm surfaces to identify regions of close intermolecular contact. These surfaces would visually highlight potential hydrogen bond donors and acceptors as distinct red areas. Furthermore, 2D fingerprint plots would be generated to provide a quantitative breakdown of the different types of intermolecular contacts.

Below is an illustrative table of the kind of data that would be generated from such an analysis, based on findings for analogous compounds. It must be stressed that this table is a hypothetical representation and does not reflect actual experimental or calculated data for 2-(3-Methylthiophen-2-yl)-1H-pyrrole.

Hypothetical Data Table: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 - 55.0 |

| C···H/H···C | 20.0 - 30.0 |

| S···H/H···S | 5.0 - 10.0 |

| N···H/H···N | 3.0 - 8.0 |

| C···C (π-π stacking) | 2.0 - 5.0 |

The detailed investigation into the supramolecular chemistry of 2-(3-Methylthiophen-2-yl)-1H-pyrrole through Hirshfeld surface analysis would provide valuable insights into its solid-state behavior. Such a study would require the successful synthesis and crystallization of the compound, followed by single-crystal X-ray diffraction to obtain the necessary crystallographic data for the computational analysis. Currently, this remains a prospective area for future research within the field of crystal engineering and materials science.

Chemical Reactivity and Mechanistic Pathways of 2 3 Methylthiophen 2 Yl 1h Pyrrole

Electrophilic Substitution Preferences and Regioselectivity on Pyrrole (B145914) and Thiophene (B33073) Rings

Electrophilic aromatic substitution is a fundamental reaction for five-membered heterocycles like pyrrole and thiophene. Both rings are considered electron-rich compared to benzene, making them highly susceptible to attack by electrophiles. onlineorganicchemistrytutor.compharmaguideline.com The general order of reactivity towards electrophiles is pyrrole > furan (B31954) > thiophene > benzene. pharmaguideline.comresearchgate.net This high reactivity in pyrrole stems from the ability of the nitrogen atom's lone pair to effectively delocalize into the π-system, enriching the carbon positions. pharmaguideline.com

For both isolated pyrrole and thiophene, electrophilic attack preferentially occurs at the C2 (or α) position. onlineorganicchemistrytutor.comquora.com This preference is attributed to the superior stabilization of the resulting cationic intermediate (the sigma complex), which can be described by three resonance structures, compared to only two for attack at the C3 (or β) position. onlineorganicchemistrytutor.comstackexchange.com

In the case of 2-(3-Methylthiophen-2-yl)-1H-pyrrole, the C2 position of the thiophene ring and the C2 position of the pyrrole ring are occupied by the cross-linking bond. This leaves the C5 position of the pyrrole ring as the most activated and sterically accessible site for electrophilic attack. However, the reactivity is a nuanced interplay between the electronic properties of both rings. Studies on analogous 2,5-di(2-thienyl)pyrroles (DTPs) reveal that electrophilic substitution, such as Vilsmeier-Haack formylation and Friedel-Crafts acetylation, surprisingly occurs at the β-position (C3) of the pyrrole ring in high yields. researchgate.net This indicates a strong directing effect from the two α-thienyl substituents, which deactivates the α-positions of the pyrrole ring to a lesser extent than the β-positions, leading to substitution at the C3/C4 sites.

Table 1: Regioselectivity of Electrophilic Substitution Reactions on Dithienylpyrrole Systems Data sourced from studies on 2,5-di(2-thienyl)pyrrole derivatives. researchgate.net

| Reaction | Reagents | Major Product | Yield |

| Vilsmeier Formylation | POCl₃, DMF | 3-formyl-2,5-di(2-thienyl)pyrrole | 82-97% |

| Acetylation | Ac₂O, HClO₄ | 3-acetyl-2,5-di(2-thienyl)pyrrole | 59% |

This regioselectivity highlights that while general rules of heterocycle reactivity provide a baseline, the substitution pattern of the final molecule dictates the ultimate outcome.

Oxidative and Reductive Transformations of the Heterocyclic System

The conjugated π-system of 2-(3-Methylthiophen-2-yl)-1H-pyrrole allows for both oxidative and reductive transformations, which are crucial for applications like conducting polymers and the synthesis of more complex molecules.

Oxidative Transformations: The most significant oxidative reaction for this class of compounds is electropolymerization. Both thiophene and pyrrole are well-known monomers for producing conducting polymers. researchgate.netresearchgate.net Through electrochemical oxidation, radical cations are formed on the heterocyclic rings. These reactive species then couple, typically at the unsubstituted C5 positions of both the pyrrole and thiophene rings, to form a conjugated polymer chain. nih.gov The resulting polymer possesses extended π-conjugation, enabling it to conduct electricity. The oxidation potential of the monomer is a key parameter in this process and is influenced by the specific structure. For instance, the oxidation potential of bithiophene is significantly lower than that of thiophene, making it a better co-monomer for polymerization reactions. nih.gov Copolymers of pyrrole and thiophene derivatives can be synthesized to tune the material's properties, combining the advantages of both polypyrrole (PPy) and polythiophene (PTh). researchgate.net

Reductive Transformations: Reductive processes can target either the heterocyclic rings themselves or functional groups attached to them. While catalytic hydrogenation can saturate the rings, a more common and synthetically useful approach involves the reduction of substituents introduced via electrophilic substitution. For example, aldehyde and ketone groups attached to the thienyl-pyrrole core can be readily reduced to the corresponding alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.net This two-step sequence of electrophilic substitution followed by reduction is a valuable tool for functionalizing the core structure.

Table 2: Reduction of Functionalized Dithienylpyrroles Data based on reactions performed on derivatives of 2,5-di(2-thienyl)pyrrole. researchgate.net

| Starting Material | Reducing Agent | Product | Yield |

| 3-formyl-2,5-di(2-thienyl)pyrrole | NaBH₄ in Methanol | 3-hydroxymethyl-2,5-di(2-thienyl)pyrrole | 90% |

| 3,4-diformyl-2,5-di(2-thienyl)pyrrole | NaBH₄ in Ethanol | 3,4-bis(hydroxymethyl)-2,5-di(2-thienyl)pyrrole | 51% |

Furthermore, specialized reductive methods can be used to transform functional groups. For instance, 2-thionoester pyrroles can be converted to 2-formyl pyrroles in a one-step desulfurative reduction using Raney® nickel, providing an alternative to more circuitous synthetic routes. researchgate.netnih.gov

Photochemical and Photoreversible Reactions of Related Systems

Systems containing adjacent aromatic rings, like 2-(3-Methylthiophen-2-yl)-1H-pyrrole, are structurally related to a class of molecules known as diarylethenes, which are renowned for their photochromic properties. rsc.orgnih.gov Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by photoirradiation. nih.gov

Diarylethenes undergo a thermally irreversible, photochemically reversible 6π-electrocyclic reaction. nih.govnih.gov Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes cyclization to form a colored, closed-ring isomer. This process can be reversed by irradiating the closed-ring isomer with visible light, regenerating the colorless open-ring form. rsc.org

The key features of these reactions are:

Open Form: A flexible, non-planar conformation with two separate aryl (e.g., thiophene and pyrrole) π-systems.

Closed Form: A rigid, planar structure with a new carbon-carbon bond and a more extended, conjugated cyclohexadiene-like bridge. This extended conjugation is responsible for the absorption of visible light, hence the color. nih.gov

The introduction of a nitrogen atom into the reactive site, creating an "aza-diarylethene," can alter the photochemical behavior. nih.govchemrxiv.org While traditional diarylethenes are often thermally stable in both forms ("P-type"), some aza-diarylethenes exhibit fast thermal reversibility ("T-type"), where the colored form reverts to the open form in the dark without the need for light. nih.govchemrxiv.org The specific heteroatoms and their substitution patterns profoundly influence the absorption wavelengths, quantum yields, and thermal stability of the isomers.

Table 3: General Photochemical Properties of Diarylethene-Type Systems

| Property | Description | Controlling Factors |

| Coloration (Ring-Closing) | Triggered by UV light irradiation. | Wavelength of UV light, quantum yield of cyclization. nih.gov |

| Decoloration (Ring-Opening) | Triggered by visible light irradiation. | Wavelength of visible light, quantum yield of cycloreversion. nih.gov |

| Thermal Stability | Resistance of the closed form to thermal ring-opening. | Activation energy of the thermal cycloreversion, influenced by the aromatic stabilization energy of the heterocyclic rings. chemrxiv.org |

| Fatigue Resistance | Number of switching cycles possible before degradation. | Stability of the isomers to side reactions. nih.gov |

The 2-(3-Methylthiophen-2-yl)-1H-pyrrole framework is a prime candidate for exhibiting such photochromic behavior, with the potential for creating novel molecular switches.

Influence of Substituents on Electronic Properties, Reactivity, and Stability

The introduction of substituents onto either the thiophene or pyrrole ring of 2-(3-Methylthiophen-2-yl)-1H-pyrrole provides a powerful method for tuning its chemical and physical properties.

Electronic Properties: Substituents modulate the electronic structure, primarily by altering the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Electron-Donating Groups (EDGs) such as methyl (-CH₃), methoxy (B1213986) (-OCH₃), or amino (-NH₂) increase the electron density of the π-system. This raises the HOMO energy level and generally decreases the HOMO-LUMO energy gap, leading to a red-shift (a shift to longer wavelengths) in the UV-visible absorption spectrum. researchgate.netdntb.gov.ua

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) decrease the electron density. They lower the energy of both the HOMO and LUMO and can significantly alter the charge distribution, which is critical for applications in organic electronics. researchgate.netrsc.org

Theoretical studies using Density Functional Theory (DFT) on related 2,5-di(2-thienyl)pyrrole systems have quantified these effects.

Table 4: Calculated Electronic Properties of Substituted Dithienylpyrrole Derivatives Data adapted from DFT calculations on derivatives of 2,5-di(2-thienyl)pyrrole. researchgate.net

| Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| -H (unsubstituted) | -5.20 | -1.54 | 3.66 |

| -CH₃ | -5.09 | -1.49 | 3.60 |

| -OH | -5.04 | -1.58 | 3.46 |

| -NH₂ | -4.84 | -1.41 | 3.43 |

| -Cl | -5.32 | -1.87 | 3.45 |

| -NO₂ | -5.92 | -2.89 | 3.03 |

Reactivity and Stability: The electronic changes induced by substituents directly impact the molecule's reactivity. EDGs enhance the nucleophilicity of the ring system, increasing its reactivity towards electrophiles. rsc.org Conversely, EWGs deactivate the rings, making electrophilic substitution more difficult. nih.gov Substituents also exert steric and electronic control over the regioselectivity of reactions, potentially overriding the inherent preferences of the parent heterocycles.

Stability is also affected. For instance, in the context of photochromic materials, substituents can stabilize or destabilize the closed-ring isomer, thereby affecting the thermal relaxation rate and fatigue resistance. nih.gov In conducting polymers, substituents are crucial for improving solubility and processability, as well as for fine-tuning the polymer's conductivity and electrochemical stability. researchgate.net

Supramolecular Chemistry and Self Assembly of 2 3 Methylthiophen 2 Yl 1h Pyrrole Systems

Role of Non-Covalent Interactions in Supramolecular Architectures (e.g., N-H...N, C-H...π, π-π Stacking)

The supramolecular assembly of 2-(3-Methylthiophen-2-yl)-1H-pyrrole and related thienyl-pyrrole systems is directed by a subtle interplay of various non-covalent interactions. These interactions, though individually weak, collectively provide the necessary energy to form stable and well-defined larger structures. Key interactions include hydrogen bonding and π-π stacking.

π-π Stacking: The planar, aromatic nature of both the thiophene (B33073) and pyrrole (B145914) rings facilitates π-π stacking interactions. These interactions are crucial for the vertical assembly of molecules. In many crystal structures of related heterocyclic compounds, parallel displaced π-π stacking is observed, with centroid-to-centroid distances typically in the range of 3.7 to 4.7 Å iucr.org. This type of stacking helps to build up three-dimensional structures from the one- or two-dimensional motifs formed by hydrogen bonding. The methyl group on the thiophene ring of 2-(3-Methylthiophen-2-yl)-1H-pyrrole can influence the geometry of this stacking, potentially leading to slipped or offset arrangements to minimize steric hindrance.

Other Interactions: C-H...π interactions, where a C-H bond points towards the face of an aromatic ring, are also expected to play a role in the supramolecular architecture. The sulfur atom in the thiophene ring can also participate in weak intermolecular interactions, further stabilizing the crystal lattice iucr.org.

Below is a table summarizing the typical non-covalent interactions observed in related thienyl-pyrrole crystal structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Observed Motif | Reference |

| Hydrogen Bond | N-H (Pyrrole) | O (Carbonyl) | 2.889 | Ribbons/Chains | researchgate.netnih.gov |

| Hydrogen Bond | C-H (Aromatic) | O (Various) | ~2.4-2.5 | Network Stabilization | nih.gov |

| π-π Stacking | Thiophene/Pyrrole Ring | Thiophene/Pyrrole Ring | 3.7 - 4.7 | Offset Stacks | iucr.org |

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural features of 2-(3-Methylthiophen-2-yl)-1H-pyrrole make it a valuable building block for the design of macrocyclic hosts capable of molecular recognition. When incorporated into larger cyclic structures, the pyrrole N-H groups can be oriented into a cavity, creating a binding site for anionic guests.

This principle is well-demonstrated in hybrid calixpyrrole systems, where pyrrole units are combined with other heterocyclic rings like furan (B31954) or thiophene within a macrocyclic framework nih.gov. These macrocycles act as sophisticated anion receptors rsc.orgul.ie. The binding is primarily achieved through multiple hydrogen bonds between the pyrrole N-H donors and the incoming anion.

Research on such hybrid macrocycles has shown that they can exhibit high affinity and selectivity for specific anions nih.gov. For example, bis-thiophene, bis-pyrrole macrocycles have been identified as excellent receptors for carboxylate anions nih.gov. The binding strength is influenced by the size and shape complementarity between the host's cavity and the guest anion, as well as the electronic properties of the heterocyclic units. The inclusion of the thiophene ring, as in 2-(3-Methylthiophen-2-yl)-1H-pyrrole, can modulate the electronic nature and conformational flexibility of the macrocycle, thereby fine-tuning its recognition properties.

The table below presents data on anion binding by a related hybrid macrocycle, highlighting the selectivity for certain anions.

| Host Macrocycle | Guest Anion | Association Constant (Ka) in M-1 | Solvent | Reference |

| Bis-thiophene, Bis-pyrrole System | Chloride (Cl-) | 16600 ± 900 | Dichloroethane | scispace.com |

| Bis-thiophene, Bis-pyrrole System | Nitrate (NO3-) | 15400 ± 2100 | Dichloroethane | scispace.com |

| Bis-thiophene, Bis-pyrrole System | Hydrogensulfate (HSO4-) | 18900 ± 1000 | Dichloroethane | scispace.com |

These findings underscore the potential of incorporating the 2-(3-methylthiophen-2-yl)-1H-pyrrole unit into more complex hosts for applications in sensing, separation, and transport of anions.

Directed Self-Assembly Processes for Controlled Nanostructures

The ability of molecules to spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The 2-(3-Methylthiophen-2-yl)-1H-pyrrole moiety, as a π-conjugated system, is an excellent candidate for directed self-assembly into one-dimensional nanostructures like nanowires and nanotubes.

The primary driving forces for such assembly are the π-π stacking interactions between the aromatic rings, which promote directional growth, and hydrogen bonding, which provides specificity and reinforces the structure. Porphyrins, which are macrocycles built from four pyrrole-like subunits, are well-known to self-assemble into a variety of nanostructures through these interactions researchgate.netresearchgate.net.

A powerful strategy for directing the self-assembly of such building blocks is template-directed synthesis. A notable example involves the use of DNA as a scaffold to organize 2,5-bis(2-thienyl)pyrrole (SNS) monomers. In this approach, the SNS units are covalently attached to a single strand of DNA. When this strand hybridizes with its complementary strand, the DNA duplex acts as a template, aligning the SNS monomers within its major groove acs.org. Subsequent oxidative polymerization connects the monomers to form a conjugated polymer—a molecular nanowire—whose structure is precisely controlled by the DNA sequence acs.org. This demonstrates that the thienyl-pyrrole unit can be guided to form highly ordered, functional nanostructures.

Similarly, oligo(aniline)-based amphiphiles, which share characteristics of π-conjugated systems, have been shown to self-assemble into conductive nanowires in aqueous solutions nih.gov. The process is driven by the interplay of π-stacking and hydrophobic interactions. By analogy, appropriately functionalized derivatives of 2-(3-Methylthiophen-2-yl)-1H-pyrrole could be designed to self-assemble into similar nanostructures for applications in organic electronics and sensor technology.

| Building Block | Assembly Method | Resulting Nanostructure | Key Driving Forces | Reference |

| 2,5-bis(2-thienyl)pyrrole (SNS) | DNA-templated polymerization | Conductive Polymer Nanowire | Covalent bonding, DNA scaffolding | acs.org |

| Heterotriangulene derivative | Solvent diffusion | Nanowires and Microrods | π-π stacking, Hydrophobic interactions | nankai.edu.cn |

| Naphthalene monoimide (NMI) | Isodesmic self-assembly | 1D Nanowire | Non-covalent interactions | researchgate.net |

| Amphiphilic tetra(p-hydroxyphenyl)porphyrins | Phase-transfer | Hollow spheres, Nanoribbons | Hydrogen bonding, π-π stacking, Metal-ligand coordination | rsc.org |

Coordination Chemistry of 2 3 Methylthiophen 2 Yl 1h Pyrrole and Its Ligand Applications

Synthesis and Advanced Characterization of Metal Complexes

There is no published research detailing the synthesis of metal complexes with 2-(3-Methylthiophen-2-yl)-1H-pyrrole. Consequently, information regarding the reaction conditions, choice of metal precursors, and the resulting coordination compounds is unavailable. Advanced characterization data, which would typically include techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to elucidate the structure and bonding of these potential complexes, has not been reported.

Ligand Field Theory and Electronic Structure in Metal-Coordinated Systems

Without synthesized metal complexes of 2-(3-Methylthiophen-2-yl)-1H-pyrrole, there have been no experimental or theoretical studies applying ligand field theory to describe the electronic structure of its coordinated systems. Such an analysis would provide insights into the d-orbital splitting of the metal center upon coordination, which dictates the magnetic and spectroscopic properties of the complexes. Key parameters such as the ligand field splitting energy (Δ) and the Racah parameters (B) have not been determined for this ligand.

Redox Behavior of Metal-Coordinated Conjugated Systems

The redox properties of metal complexes are crucial for their potential applications in areas such as catalysis and materials science. However, the electrochemical behavior of metal-coordinated 2-(3-Methylthiophen-2-yl)-1H-pyrrole has not been investigated. Studies employing techniques like cyclic voltammetry to determine the oxidation and reduction potentials of such complexes, and to understand the electronic communication between the metal center and the conjugated ligand system, are currently absent from the scientific literature.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Advancements for 2-(3-Methylthiophen-2-yl)-1H-pyrrole

Research into molecules structurally related to 2-(3-Methylthiophen-2-yl)-1H-pyrrole, such as 2,5-di(2-thienyl)pyrroles and other thiophene-pyrrole linked systems, has yielded significant advancements. These compounds are recognized for their potential as building blocks for electroconductive materials and photochemically active substances. The pyrrole (B145914) ring's high reactivity allows for electrophilic substitution, enabling further modification to tune the properties of the resulting materials, such as the solubility of oligomers and polymers.

Key findings in the broader field of thiophene-pyrrole chemistry include:

Electronic and Optical Properties : The direct linkage of electron-rich thiophene (B33073) and pyrrole rings creates conjugated systems with interesting electronic and optical characteristics. These are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The specific substitution pattern, including the methyl group in 2-(3-Methylthiophen-2-yl)-1H-pyrrole, is expected to influence the electronic structure and packing of derived polymers.

Polymerization : Thiophene-pyrrole hybrids can be polymerized both chemically and electrochemically to form conducting copolymers. researchgate.net These materials combine the properties of both polythiophene and polypyrrole, potentially offering enhanced stability and processability. researchgate.netuark.edu The synthesis of copolymers allows for the fine-tuning of properties for specific applications, such as biosensors. researchgate.net

Biological Activity : Both thiophene and pyrrole moieties are considered "privileged" structures in medicinal chemistry, appearing in numerous pharmacologically active compounds. researchgate.netorientjchem.orgencyclopedia.pub Hybrid molecules containing these rings have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgrsc.org The combination of the two rings in a single molecule can lead to synergistic effects or novel mechanisms of action.

Table 1: Summary of Research Areas for Thiophene-Pyrrole Hybrids

| Research Area | Key Findings | Potential Relevance for 2-(3-Methylthiophen-2-yl)-1H-pyrrole |

|---|---|---|

| Materials Science | Development of conducting polymers and copolymers with tunable properties. researchgate.net | Precursor for novel polymers with specific electronic properties influenced by the methyl group. |

| Organic Electronics | Use as components in OLEDs, dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs). mdpi.comacs.org | Potential as a building block for new sensitizer (B1316253) dyes or donor materials in OPVs. mdpi.com |

| Medicinal Chemistry | Synthesis of derivatives with diverse biological activities, including antimicrobial and anticancer effects. orientjchem.orgrsc.org | A core scaffold for developing new therapeutic agents. mdpi.com |

Remaining Challenges and Open Questions in Thiophene-Pyrrole Hybrid Chemistry

Despite significant progress, the chemistry of thiophene-pyrrole hybrids presents several challenges that need to be addressed for their full potential to be realized.

Synthetic Control : Achieving regioselectivity in the synthesis of asymmetrically substituted thiophene-pyrrole systems can be difficult. Standard methods like the Paal-Knorr synthesis are effective for certain precursors but may lack versatility. derpharmachemica.comgoogle.com Cross-coupling reactions, while powerful, can sometimes lead to mixtures of products, complicating purification. For a specific isomer like 2-(3-Methylthiophen-2-yl)-1H-pyrrole, developing a high-yield, selective synthesis is a primary hurdle.

Stability and Processability : While conducting polymers derived from these hybrids are promising, they often suffer from poor solubility and environmental instability, which limits their processability and long-term performance in devices. uark.edu Introducing specific functional groups, such as the methyl group, can improve solubility, but a systematic understanding of structure-property relationships is still needed.

Understanding Structure-Property Relationships : A fundamental challenge is to precisely correlate the molecular structure—including the point of linkage, substituent effects (like the methyl group), and conformation—with the resulting electronic, optical, and biological properties. Computational studies are beginning to shed light on these relationships, for instance, showing that fused-pyrrole spacers might be more efficient than fused-thiophene spacers in DSSCs, but more experimental validation is required. rsc.org

Prospects for Novel Synthetic Methodologies and Application Development

Future research will likely focus on overcoming the current challenges through innovative synthetic strategies and the exploration of new applications.

Novel Synthetic Routes : There is a continuing need for more efficient and versatile synthetic methods. This includes the development of one-pot multicomponent reactions and new catalytic systems, such as copper-catalyzed cross-coupling reactions, that allow for milder reaction conditions and greater functional group tolerance. researchgate.netacs.org Advances in C-H activation could also provide more direct routes to couple thiophene and pyrrole rings without the need for pre-functionalized starting materials.

Advanced Materials : In materials science, the focus will be on designing and synthesizing novel fused thiophene-pyrrole systems, or heteroacenes, to create more planar and rigid structures. rsc.orgresearchgate.net Such ladder-type polymers are expected to exhibit enhanced intermolecular interactions and improved charge carrier mobility, making them highly suitable for next-generation electronic devices. acs.org Microporous polymer networks based on thiophene could also be developed for applications in gas storage and catalysis. acs.org

Pharmacological Applications : The development of thiophene-pyrrole hybrids as therapeutic agents is a burgeoning area. Future work will involve synthesizing libraries of these compounds and screening them for various biological activities. mdpi.com The scaffold of 2-(3-Methylthiophen-2-yl)-1H-pyrrole could serve as a starting point for designing specific enzyme inhibitors or receptor ligands, leveraging the distinct electronic and steric properties of the combined ring system.

Interdisciplinary Research Opportunities and Emerging Fields

The unique properties of thiophene-pyrrole hybrids place them at the intersection of several scientific disciplines, opening up exciting opportunities for collaborative research.

Cheminformatics and Machine Learning : As more derivatives are synthesized and characterized, there is a growing opportunity to use computational tools to predict the properties of new molecules. Machine learning models could be trained on existing data to accelerate the discovery of compounds with desired electronic or biological characteristics, guiding synthetic efforts toward the most promising candidates.

Bioelectronics : The interface between biology and electronics is a rapidly emerging field. Conducting polymers derived from 2-(3-Methylthiophen-2-yl)-1H-pyrrole could be functionalized with biomolecules to create advanced biosensors, neural interfaces, or systems for drug delivery. researchgate.net The inherent biocompatibility of many thiophene and pyrrole derivatives is an advantage in this context.

Supramolecular Chemistry : The ability of the N-H group in the pyrrole ring to act as a hydrogen bond donor allows for the creation of complex supramolecular assemblies. nih.gov This could be exploited to build self-assembling materials with ordered nanostructures, leading to applications in areas such as organic electronics and smart materials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methylthiophen-2-yl)-1H-pyrrole, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling thiophene derivatives with pyrrole precursors. Key steps include controlling reaction conditions (temperature, solvent polarity, and catalyst selection). For example, trichloroacetic acid has been used to facilitate cyclization in related thiophene-pyrrole systems . Optimization strategies include:

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Monitoring : Thin-layer chromatography (TLC) and -NMR are critical for tracking reaction progress and purity .

Q. How can -NMR spectroscopy distinguish 2-(3-Methylthiophen-2-yl)-1H-pyrrole from its structural analogs?

- Methodological Answer : The compound’s -NMR spectrum shows distinct aromatic proton splitting patterns:

- Pyrrole Ring : Protons at positions 1 and 3 of the pyrrole ring resonate as doublets (δ 6.2–6.8 ppm) due to coupling with adjacent hydrogens.

- Thiophene Ring : The methyl group on the thiophene moiety appears as a singlet (δ 2.4–2.6 ppm), while thiophene protons exhibit splitting from adjacent sulfur atoms (δ 7.0–7.3 ppm) .

- Comparison : Analogous compounds lacking the methyl group (e.g., 2-(thiophen-2-yl)-1H-pyrrole) show upfield shifts for thiophene protons .

Q. What analytical techniques are essential for confirming the purity of 2-(3-Methylthiophen-2-yl)-1H-pyrrole?

- Methodological Answer : A combination of techniques ensures purity:

- Chromatography : TLC (silica gel, hexane/ethyl acetate) identifies impurities.

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR verifies carbon environments.

- Elemental Analysis : Matches experimental and theoretical C/H/N ratios to detect solvent residues .

Advanced Research Questions

Q. How do substituents on the thiophene ring influence the electrophilic aromatic substitution (EAS) reactivity of 2-(3-Methylthiophen-2-yl)-1H-pyrrole?

- Methodological Answer : The methyl group at the 3-position of the thiophene ring directs EAS to the 5-position due to steric and electronic effects. Comparative studies show:

- Electron-Donating Groups (e.g., -OCH) : Increase reactivity at the 5-position, confirmed by Vilsmeier-Haack formylation yields >80% .

- Steric Hindrance : Bulky substituents reduce regioselectivity, requiring Lewis acid catalysts (e.g., AlCl) to enhance reaction rates .

- Kinetic Studies : UV-Vis spectroscopy monitors reaction progress under varying substituents .

Q. What computational methods are suitable for predicting the biological activity of 2-(3-Methylthiophen-2-yl)-1H-pyrrole derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations predict binding affinities to biological targets:

- Docking Simulations : Reveal interactions with enzyme active sites (e.g., cytochrome P450) via π-π stacking with the pyrrole ring and hydrophobic interactions with the methyl group .

- DFT Studies : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO gaps) with observed bioactivity .

Q. How can contradictions in reported reactivity data for thiophene-pyrrole hybrids be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or competing reaction pathways. Strategies include:

- Control Experiments : Replicate reactions under strictly anhydrous conditions to exclude hydrolysis byproducts.

- Isotopic Labeling : Use -labeled substrates to track proton transfer mechanisms in EAS .

- Meta-Analysis : Compare literature data with computational models (e.g., Hammett plots) to identify outliers .

Q. What strategies enhance the stability of 2-(3-Methylthiophen-2-yl)-1H-pyrrole under oxidative conditions?

- Methodological Answer : Stability is improved via:

- Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) on the pyrrole nitrogen to prevent oxidation.

- Additives : Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w mitigate degradation during storage .

- Structural Modifications : Fluorination at the 4-position of the thiophene ring reduces electron density, slowing oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息